Pentafluorophenyl trifluoroacetate
Overview
Description
Pentafluorophenyl trifluoroacetate is a useful research compound. Its molecular formula is C8F8O2 and its molecular weight is 280.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Pentafluorophenyl trifluoroacetate primarily targets proteins in the cell membrane and in the cell itself . It interacts with amide groups on proteins in the cell membrane and carbonyl groups on proteins in the cell .
Mode of Action
The compound acts as an acylating agent and a coupling agent for the peptide-type coupling of N-substituted glycine oligomers . It is also used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer .
Biochemical Pathways
The compound’s interaction with proteins can lead to changes in the permeability of the cell membrane and alter the function of proteins in the cell
Pharmacokinetics
Its physical properties such as boiling point (122-123 °c) and density (163 g/mL at 25 °C) have been documented .
Result of Action
The compound’s action can lead to cell death . This is due to changes in the permeability of the cell membrane and alterations in the function of proteins within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that per- and polyfluoroalkyl substances (PFAS), which include this compound, are highly stable and resistant to degradation, earning them the nickname "forever chemicals" . They can persist in the environment and potentially be taken up by biota .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQURUZYYSOUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401978 | |
Record name | Pentafluorophenyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14533-84-7 | |
Record name | Pentafluorophenyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluorophenyl Trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pentafluorophenyl trifluoroacetate useful in the context of lithium-metal batteries?
A1: this compound (PFTF) functions as a multifunctional electrolyte additive in lithium-metal batteries (LMBs), particularly those utilizing high-energy-density Ni-rich cathode materials like LiNi0.8Co0.1Mn0.1O2 (NCM811) []. The high reactivity of these components with traditional carbonate-based electrolytes containing LiPF6 salt often leads to unstable cathode-electrolyte (CEI) and anode-electrolyte interfaces (SEI) and the generation of detrimental hydrofluoric acid (HF). PFTF tackles these issues by:
- HF Elimination: PFTF chemically reacts with HF, effectively scavenging it from the electrolyte and preventing its corrosive attack on battery components [].
- LiF-Rich Interface Formation: PFTF participates in electrochemical reactions that form robust, LiF-rich CEI/SEI films []. These films enhance Li-ion transport, promote uniform lithium deposition, and suppress dendrite growth, ultimately improving battery performance and safety.
Q2: Beyond battery applications, what other chemical reactions is this compound known to participate in?
A2: this compound is a highly reactive compound often employed in synthetic chemistry. One notable application is its use in preparing pentafluorophenyl esters of FMOC-protected amino acids [, ]. These activated esters are valuable building blocks in peptide synthesis.
Q3: Is there any structural information available about this compound?
A3: Yes, studies have investigated the structure of this compound using spectroscopic methods and computational calculations []. * Spectroscopy: Techniques like Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to characterize its structure [].* Computational Chemistry: Quantum-chemical calculations provide insights into its conformational preferences and help interpret experimental data []. These calculations suggest that this compound predominantly exists in a syn conformation with respect to the C=O double bond and the opposite C-O single bond [].
Q4: Have there been studies on the stability of this compound?
A4: While the provided articles don't delve into specific stability data for this compound under various storage conditions, research on a related compound, phenyl trifluorothioacetate (CF3C(O)SC6H5), offers some insights. This compound was found to be stable under vacuum conditions, allowing for its isolation and characterization []. Additionally, the photochemical behavior of this compound has been studied using matrix isolation techniques and IR spectroscopy []. Upon UV irradiation, it decomposes to form the ether C6F5OCF3 and carbon monoxide (CO) [].
Q5: Are there any known analytical techniques for characterizing or quantifying this compound?
A5: The provided research highlights several analytical techniques used to characterize this compound and related compounds:
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of molecules and is useful for identifying functional groups [].
- UV-Vis Spectroscopy: Measures the absorption and transmission of light in the ultraviolet-visible region, offering insights into electronic transitions within the molecule [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Explores the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules [].
- Mass Spectrometry: Measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and fragmentation patterns [].
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